What are the chemical properties of 4-[(4-Methoxybenzylidene)amino]benzonitrile?
What are the chemical properties of 4-[(4-Methoxybenzylidene)amino]benzonitrile?
An In-depth Technical Guide to the Chemical Properties of 4-[(4-Methoxybenzylidene)amino]benzonitrile
Abstract
This technical guide provides a comprehensive examination of the chemical properties of 4-[(4-Methoxybenzylidene)amino]benzonitrile (CAS No: 13036-19-6), a significant Schiff base compound. Possessing a unique molecular architecture that includes an azomethine bridge, a terminal nitrile group, and a methoxy moiety, this molecule serves as a versatile platform in diverse scientific fields. This document, intended for researchers, chemists, and drug development professionals, delves into the synthesis, structural characterization, spectroscopic signature, thermal behavior, and chemical reactivity of the title compound. We will explore its foundational physicochemical properties and discuss its potential applications in medicinal chemistry and materials science, grounded in established experimental protocols and spectroscopic data.
Introduction
Schiff bases, compounds characterized by the azomethine or imine functional group (-C=N-), are a cornerstone of modern organic and medicinal chemistry.[1] First reported by Hugo Schiff in 1864, these molecules are typically formed through the condensation of primary amines with carbonyl compounds.[2] Their synthetic accessibility and structural versatility have established them as privileged scaffolds in various applications, including the development of catalysts, dyes, and corrosion inhibitors.[1]
Notably, the imine group, with a lone pair of electrons on its sp² hybridized nitrogen atom, is a key determinant of the chemical and biological importance of these compounds.[1][3] This feature allows Schiff bases to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[2][4]
4-[(4-Methoxybenzylidene)amino]benzonitrile, with the molecular formula C₁₅H₁₂N₂O, is a prominent member of this class.[5] Its structure integrates the characteristic imine linkage with an electron-donating methoxy group on one aromatic ring and an electron-withdrawing nitrile group on the other. This electronic push-pull system not only influences its chemical reactivity but also makes it a candidate for applications in functional materials, such as liquid crystals.[6] This guide offers an in-depth analysis of its chemical properties, providing both theoretical understanding and practical experimental insights.
Synthesis and Purification
The synthesis of 4-[(4-Methoxybenzylidene)amino]benzonitrile is a classic example of Schiff base formation, achieved via the condensation reaction between 4-methoxybenzaldehyde and 4-aminobenzonitrile. The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the stable imine product.
Experimental Protocol: Synthesis via Conventional Reflux
Causality: This protocol utilizes ethanol as a solvent due to the good solubility of the reactants and the ease of removal post-reaction. The addition of a catalytic amount of glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the rate of nucleophilic attack by the amine. Refluxing provides the necessary thermal energy to overcome the activation barrier for the dehydration step.
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-aminobenzonitrile (e.g., 5.9 g, 50 mmol) in 100 mL of absolute ethanol. Stir until fully dissolved.[7]
-
Aldehyde Addition: To this solution, add 4-methoxybenzaldehyde (e.g., 6.8 g, 50 mmol) in a 1:1 molar ratio.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol to yield pale yellow crystals.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C.
Workflow for Synthesis and Purification
Caption: Workflow diagram for the synthesis of 4-[(4-Methoxybenzylidene)amino]benzonitrile.
Physicochemical and Structural Properties
The physical state and structural arrangement of a molecule are fundamental to its chemical behavior. 4-[(4-Methoxybenzylidene)amino]benzonitrile is a crystalline solid at room temperature with well-defined physical constants.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₂N₂O | [5][6] |
| Molecular Weight | 236.27 g/mol | [6] |
| CAS Number | 13036-19-6 | [6] |
| Appearance | Pale yellow crystalline solid | [7] (for precursor) |
| Melting Point | 106 °C | [6] |
| Boiling Point | 419.6 ± 30.0 °C (Predicted) | [6] |
| Density | 1.05 ± 0.1 g/cm³ (Predicted) | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents (ethanol, DMSO, DMF) | [8] |
Molecular Structure
The molecule's structure features two phenyl rings connected by an imine (-CH=N-) bridge. The planarity of the molecule can be influenced by steric hindrance, potentially leading to a twisted conformation between the phenyl rings, which has been observed in similar structures.[9] This conformation affects the electronic communication between the two aromatic systems and influences the material's bulk properties.
Caption: 2D structure of 4-[(4-Methoxybenzylidene)amino]benzonitrile with key groups.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Each functional group provides a distinct signature in various spectroscopic techniques.
Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The frequency of absorption is characteristic of the bond type and its environment, allowing for the identification of functional groups.
Expected Data: The FT-IR spectrum provides definitive evidence for the formation of the Schiff base. The disappearance of the C=O stretch from the aldehyde and the N-H stretches from the amine, coupled with the appearance of a strong C=N absorption, confirms the condensation reaction.
Table 2: Characteristic FT-IR Absorption Bands
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Reference(s) |
| Aromatic C-H | Stretching | 3100 - 3000 | [10] |
| Aliphatic C-H (in -OCH₃) | Stretching | 2950 - 2850 | [10] |
| Nitrile (C≡N) | Stretching | 2230 - 2220 | [11] |
| Azomethine (C=N) | Stretching | 1630 - 1610 | [8][12] |
| Aromatic C=C | Stretching | 1600 - 1450 | [13] |
| C-O (Ether) | Stretching | 1260 - 1240 (asymmetric) | [14] |
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
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Sample Preparation: Grind a small amount (~1-2 mg) of the dried product with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample chamber should be recorded first.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR).
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons, the imine proton, and the aromatic protons on both rings. The aromatic protons will exhibit complex splitting patterns (doublets or multiplets) due to coupling between adjacent protons.
¹³C NMR: The carbon NMR spectrum will show characteristic signals for each unique carbon atom, including the nitrile carbon (C≡N), the imine carbon (CH=N), the methoxy carbon (-OCH₃), and the various aromatic carbons.
Table 3: Expected NMR Chemical Shifts (δ, ppm)
| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Reference(s) |
| ¹H | -OCH₃ (singlet) | ~ 3.8 - 3.9 | [15] |
| Aromatic H (multiplets) | ~ 6.9 - 7.9 | [15][16] | |
| -CH =N- (singlet) | ~ 8.3 - 8.5 | [17] (analog) | |
| ¹³C | -OC H₃ | ~ 55.5 | [15] |
| Aromatic C -H & C -C | ~ 110 - 150 | [15][18] | |
| -C H=N- | ~ 160 - 162 | [18] | |
| -C ≡N | ~ 118 - 120 | [16][18] | |
| Aromatic C -O | ~ 162 - 164 | [15][18] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[13]
Mass Spectrometry (MS)
Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and elemental composition of a compound.
Expected Data: In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak [M]⁺ corresponding to its molecular weight (236.27).[19] The spectrum will also display characteristic fragment ions resulting from the cleavage of bonds within the molecule, which can be used to further confirm the structure. Predicted data for various adducts under different ionization conditions is also available.[5]
Thermal Properties
Principle: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the effect of heat on a material. TGA measures changes in mass with temperature, indicating decomposition points, while DSC measures heat flow to detect phase transitions like melting.[20]
Expected Behavior: As an aromatic compound with a stable conjugated system, 4-[(4-Methoxybenzylidene)amino]benzonitrile is expected to exhibit good thermal stability. TGA would likely show a single-step decomposition at a high temperature. DSC analysis would confirm the sharp melting point observed experimentally.[21] This thermal robustness is a critical property for its application in materials science, such as in the formulation of thermally stable liquid crystals or polymers.[20]
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an appropriate TGA or DSC pan (e.g., alumina or aluminum).
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[20]
-
Heating Program: Heat the sample from ambient temperature to a designated final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).[21]
-
Data Analysis: Analyze the resulting TGA (weight % vs. temperature) and DSC (heat flow vs. temperature) curves to determine decomposition temperatures, residual mass, and melting endotherms.
Chemical Reactivity and Potential Applications
The reactivity of 4-[(4-Methoxybenzylidene)amino]benzonitrile is governed by its three primary functional groups.
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